molecular formula C17H22N4O4S B5633117 (4aR*,8aR*)-2-(methylsulfonyl)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-(methylsulfonyl)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No. B5633117
M. Wt: 378.4 g/mol
InChI Key: AJUXBHXSDGXTIN-CXAGYDPISA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridin-3-ol derivatives involves cyclization reactions, with one study detailing the synthesis of 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol via cyclization from 2,6-dichloro-4-methylnicotinonitrile. Sulfonylation and acylation reactions are employed to obtain various substituted products, demonstrating the chemical versatility and synthetic accessibility of compounds within this chemical family (Shen et al., 2014).

Molecular Structure Analysis

X-ray crystallography and computational studies, including density functional theory (DFT) calculations, play a crucial role in elucidating the molecular structure of pyrazolo[3,4-b]pyridin derivatives. These techniques provide insights into the molecular geometry, electrostatic potential, and orbital analysis of the compounds, thereby aiding in the understanding of their chemical behavior and reactivity (Shen et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyridin derivatives is influenced by their ability to undergo various reactions such as sulfonylation and acylation. These reactions lead to the formation of products with different substituents, indicating the compounds' functional versatility. Additionally, the formation of intramolecular hydrogen bonds in certain derivatives suggests their potential for high potency and selectivity in biological applications (Ivachtchenko et al., 2011).

Physical Properties Analysis

Studies on related compounds reveal the importance of theoretical calculations, such as DFT, for predicting physical properties including absorption spectra, reactivity descriptors, and thermodynamic stability. These analyses contribute to a deeper understanding of the physical characteristics and stability of pyrazolo[1,5-a]pyridin derivatives, facilitating their application in various scientific fields (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyridin derivatives, including their reactivity and interaction with other molecules, are central to their potential applications. Computational studies, such as those involving natural bond orbital (NBO) analysis and the examination of hyperconjugative interactions, provide valuable insights into the compounds' electron distribution, contributing to an understanding of their chemical behavior (Halim & Ibrahim, 2022).

properties

IUPAC Name

[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-26(24,25)20-9-6-17(23)5-8-19(11-13(17)12-20)16(22)14-10-18-21-7-3-2-4-15(14)21/h2-4,7,10,13,23H,5-6,8-9,11-12H2,1H3/t13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUXBHXSDGXTIN-CXAGYDPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CCN(CC2C1)C(=O)C3=C4C=CC=CN4N=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=C4C=CC=CN4N=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone

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